N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide
Description
N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide is a benzamide derivative featuring two thiophene rings, a hydroxymethyl group, and a 2-methylbenzamide moiety. For instance, similar compounds often exhibit moderate solubility in polar aprotic solvents like DMF or THF due to their aromatic and amide functionalities .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-12-5-2-3-6-14(12)18(21)19-11-13-8-9-16(23-13)17(20)15-7-4-10-22-15/h2-10,17,20H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGNWYQJJCNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide, a typical synthetic route might involve the reaction of a thiophene derivative with a benzamide under specific conditions. For instance, the preparation of methyl 5-aryl-3-hydroxythiophene-2-carboxylates involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions using readily available starting materials and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with thiophene moieties exhibit promising anticancer properties. For instance, derivatives similar to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide have been evaluated for their ability to inhibit cancer cell proliferation.
A notable case study involved the synthesis of a series of thiophene-based compounds, which demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism of action is believed to involve disruption of microtubule dynamics, akin to established antitumor agents like taxanes .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 10 | MCF-7 |
| Thiophene derivative X | 8 | HeLa |
| Thiophene derivative Y | 12 | HCT116 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study showcased its efficacy against a range of bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating a potential role in combating antibiotic resistance .
Conductive Polymers
Due to its unique electronic properties, this compound can be utilized in the development of conductive polymers. These materials are essential in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances the charge transport properties, making them suitable for high-performance applications .
Pollution Remediation
Research has suggested that thiophene derivatives can be effective in the remediation of environmental pollutants. Their ability to undergo various redox reactions allows them to interact with heavy metals and organic pollutants, facilitating their removal from contaminated sites. Studies have demonstrated that compounds similar to this compound can effectively bind to lead and mercury ions, reducing their bioavailability in aquatic systems .
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s uniqueness lies in its dual thiophene rings and hydroxymethyl group, which differentiate it from other benzamide derivatives. Below is a comparative analysis with key analogs:
Key Observations :
- Polarity and Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to halogenated analogs like Compound 98 or 924231-31-2, which are more lipophilic .
- Biological Activity : Sulfonamide and thiazole substituents (e.g., Compound 98 and N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) are associated with enzyme inhibition, suggesting the target compound may share similar mechanisms .
- Synthetic Accessibility : The target compound can likely be synthesized via amide coupling reactions using EDC/HOBt or pentafluorophenyl trifluoroacetate (PFP-TFA), as seen in related benzamide syntheses .
Physicochemical and Spectroscopic Characterization
While experimental data for the target compound are absent, analogs provide benchmarks:
- 1H NMR : Thiophene protons typically resonate at δ 6.5–7.5 ppm, while benzamide aromatic protons appear at δ 7.2–8.0 ppm. Hydroxymethyl groups (CH2OH) show signals near δ 4.5–5.0 ppm .
- Melting Points : Benzamide derivatives with thiophene/thiazole rings often melt between 150–250°C, depending on substituents .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene core structure, which is known for its stability and diverse biological activities. The presence of hydroxy and methyl groups enhances its reactivity and potential interactions with biological targets.
Molecular Formula: CHNOS
Molecular Weight: 299.38 g/mol
CAS Number: 1797621-19-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Thiophene Rings: Using methods such as the Gewald reaction or Paal–Knorr synthesis.
- Functionalization: Introduction of hydroxy and methyl groups through electrophilic substitution reactions.
- Amidation: Coupling with amine derivatives to form the final amide structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The thiophene moiety may facilitate binding to G-protein-coupled receptors (GPCRs), which are significant drug targets in pharmacology.
Pharmacological Effects
Research has indicated that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antioxidant Activity: Thiophene derivatives have shown potential in reducing oxidative stress.
- Anti-inflammatory Effects: They may inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.
- Anticancer Properties: Some studies have indicated that thiophene-based compounds can induce apoptosis in cancer cells.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antioxidant | |
| Compound B | Anti-inflammatory | |
| Compound C | Anticancer |
Case Studies
-
Study on Antioxidant Properties:
A study published in Journal of Medicinal Chemistry explored the antioxidant capabilities of thiophene derivatives, demonstrating a significant reduction in reactive oxygen species (ROS) levels in vitro. -
Anti-inflammatory Mechanism:
Research highlighted in Pharmacology Reports indicated that a similar thiophene compound inhibited NF-kB activation, leading to decreased expression of inflammatory markers. -
Anticancer Activity:
A clinical trial investigated the effects of thiophene derivatives on tumor growth in non-small cell lung cancer (NSCLC) models, showing promising results in tumor size reduction and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
